2-hydroxy-N-(1-phenylethyl)propanamide
Description
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Structure
3D Structure
Properties
CAS No. |
5338-28-3 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-hydroxy-N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C11H15NO2/c1-8(12-11(14)9(2)13)10-6-4-3-5-7-10/h3-9,13H,1-2H3,(H,12,14) |
InChI Key |
HLBWSYNCXWWEKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)O |
Origin of Product |
United States |
Contextualization Within Amidic Compound Classes
2-hydroxy-N-(1-phenylethyl)propanamide is classified as a secondary amide. This classification arises from the nitrogen atom of the amide group being bonded to two carbon atoms—one from the propanoyl group and one from the phenylethyl group. Formed through the formal condensation of lactic acid (2-hydroxypropanoic acid) and 1-phenylethylamine (B125046), it possesses distinct functional groups that place it into more specific categories.
The presence of a hydroxyl (-OH) group on the alpha-carbon of the propanamide backbone categorizes it as an α-hydroxy amide. Furthermore, the molecule contains two stereocenters: one at the carbon bearing the hydroxyl group (C2 of the propanamide moiety) and another at the benzylic carbon of the phenylethyl group. This inherent chirality makes it a chiral amide, existing as four possible stereoisomers (R,R), (S,S), (R,S), and (S,R). This stereochemical complexity is a defining feature and a critical aspect of its role in chemical research.
| Property | Value |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| Class | Chiral α-hydroxy secondary amide |
| CAS Number | 5338-28-3 (unspecified stereochemistry) chemsrc.com |
| Key Functional Groups | Amide, Hydroxyl, Phenyl |
Significance of Chiral Amides Bearing Hydroxyl and Phenylethyl Moieties in Organic Synthesis and Medicinal Chemistry
The structural combination of a chiral amide with hydroxyl and phenylethyl groups is of considerable importance in both organic synthesis and medicinal chemistry. Each component contributes unique properties that researchers leverage for various applications.
The amide bond itself is a cornerstone of biological chemistry, forming the backbone of peptides and proteins. In medicinal chemistry, the amide group is a common feature in drug molecules due to its stability and ability to act as both a hydrogen bond donor and acceptor.
The chirality of the molecule is particularly significant. Biological systems, such as enzymes and receptors, are inherently chiral and often interact differently with different enantiomers of a drug molecule. researchfloor.orgmdpi.com Consequently, the ability to synthesize stereochemically pure compounds is crucial in drug discovery. nih.gov The (S)- or (R)-1-phenylethylamine moiety is a widely used and effective chiral auxiliary in asymmetric synthesis. mdpi.comnih.gov It can be temporarily attached to a molecule to direct the stereochemical outcome of a reaction, after which it can be cleaved and recovered. This makes it a powerful tool for constructing complex chiral molecules with high enantiomeric purity. mdpi.comnih.gov
The hydroxyl group further enhances the molecule's utility by providing a site for hydrogen bonding, which is critical for molecular recognition and binding affinity at biological targets. acs.org The combination of these features—a stable and interactive amide bond, stereochemical control from the phenylethyl group, and a hydrogen-bonding hydroxyl group—makes this class of compounds highly valuable as building blocks for new therapeutic agents.
Overview of Current Research Trends for Structures Incorporating the 2 Hydroxy N 1 Phenylethyl Propanamide Scaffold
Stereoselective and Asymmetric Synthesis Strategies
The creation of specific stereoisomers of this compound requires synthetic methods that can control the formation of the amide bond and the stereochemistry at the α-hydroxy position.
Chiral Auxiliary Approaches in Amide Formation and Functionalization
In the synthesis of this compound, the 1-phenylethylamine moiety itself can act as a chiral auxiliary, guiding the stereochemical outcome of reactions. A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter. thieme-connect.de
In one of the most direct approaches, the reaction between a racemic or enantiopure lactic acid derivative and an enantiopure 1-phenylethylamine can lead to the formation of diastereomeric products. These diastereomers, having different physical properties, can often be separated by techniques such as crystallization or chromatography. For instance, the reaction of racemic lactic acid with (R)-1-phenylethylamine yields a mixture of two diastereomeric salts: (R)-1-phenylethylammonium (R)-lactate and (R)-1-phenylethylammonium (S)-lactate. iupac.org These salts can be separated, and subsequent amidation of the resolved salts would yield the corresponding diastereomerically pure amides.
Beyond the inherent chirality of the amine, external chiral auxiliaries are widely employed in asymmetric synthesis. Evans' oxazolidinone auxiliaries are a prominent example. researchgate.net A general strategy would involve attaching a prochiral propionyl unit to a chiral oxazolidinone. Subsequent asymmetric hydroxylation or alkylation at the α-position, directed by the chiral auxiliary, would establish the desired stereocenter. The resulting N-acyl oxazolidinone can then be cleaved and reacted with 1-phenylethylamine to furnish the target chiral amide.
Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Class | Typical Application |
| (R)- and (S)-1-Phenylethylamine | Chiral Amine | Resolution of carboxylic acids, directing group |
| Evans' Oxazolidinones | Oxazolidinone | Asymmetric aldol (B89426) reactions, alkylations |
| Pseudoephedrine | Amino Alcohol | Asymmetric alkylations |
| Camphorsultam | Sultam | Asymmetric Diels-Alder, aldol, and alkylation reactions |
Diastereoselective Synthesis through Key Intermediates
The diastereoselective synthesis of this compound can be achieved through the formation and reaction of key chiral intermediates. A common strategy involves the reaction of an enantiopure form of one reactant with a racemic or prochiral form of the other, leading to a mixture of diastereomers that can be separated.
A key intermediate in the synthesis is the diastereomeric salt formed between lactic acid and 1-phenylethylamine. The crystal structures of the salts formed between (S)-lactic acid and both (R)- and (S)-1-phenylethylamine have been determined, revealing differences in their crystal packing and hydrogen-bonding networks. researchgate.net This difference in the solid-state structure underlies the ability to separate these diastereomers by fractional crystallization. The less soluble salt, (R-PEA)(S-LA), can be isolated in high purity. researchgate.net Subsequent conversion of this purified salt into the amide, for example, through activation of the carboxylic acid, yields the corresponding diastereomerically pure this compound.
Another approach involves the diastereoselective reduction of a keto-amide intermediate, such as N-(1-phenylethyl)-2-oxopropanamide. The chiral center on the phenylethylamine moiety can direct the stereoselective reduction of the ketone, leading to a predominance of one diastereomer of the desired α-hydroxy amide. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio.
Enantioselective Catalytic Methods for Hydroxylation and Amidation
Modern synthetic chemistry increasingly relies on catalytic enantioselective methods to create chiral centers with high efficiency and atom economy. For the synthesis of this compound and its analogs, catalytic asymmetric hydrogenation of α-keto amides represents a powerful strategy. For instance, various prochiral α-, β-, γ-, and δ-keto amides can be hydrogenated with high enantioselectivity using iridium catalysts bearing chiral ligands, such as f-amphox, to yield the corresponding chiral hydroxy amides with excellent conversions and enantiomeric excesses (up to >99% ee).
Another catalytic approach is the direct enantioselective amidation of α-hydroxy acids. While direct thermal amidation often requires harsh conditions, catalytic methods can facilitate this transformation under milder conditions. Boron-based catalysts, for example, have been shown to promote the direct amidation of carboxylic acids with amines. organic-chemistry.org The development of chiral versions of these catalysts could enable the enantioselective synthesis of α-hydroxy amides from α-hydroxy acids.
Mechanistic Organic Chemistry of Amidation Reactions
The formation of the amide bond in this compound typically proceeds through the reaction of a carboxylic acid derivative of lactic acid with 1-phenylethylamine. The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process at room temperature, as it involves the formation of a stable and unreactive ammonium (B1175870) carboxylate salt.
To overcome this kinetic barrier, the carboxylic acid is often "activated". This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, an anhydride, or an active ester. The reaction mechanism then involves the nucleophilic attack of the amine on the activated carbonyl carbon, forming a tetrahedral intermediate. This intermediate subsequently collapses, expelling the leaving group to form the amide.
Table 2: Common Amidation Mechanisms
| Reaction Type | Key Steps |
| Acyl Chloride + Amine | Nucleophilic attack of amine on acyl chloride, formation of tetrahedral intermediate, elimination of chloride. |
| Carboxylic Acid + Amine (with coupling agent) | Activation of carboxylic acid by coupling agent (e.g., DCC, EDC), nucleophilic attack by amine, formation of amide and urea (B33335) byproduct. |
| Direct Thermal Amidation | Formation of ammonium carboxylate salt, high-temperature dehydration to form amide. |
| Ester + Amine | Nucleophilic acyl substitution, typically slower than with acyl chlorides. |
Direct catalytic amidation methods often involve the in-situ activation of the carboxylic acid by the catalyst. For example, with boric acid catalysts, it is proposed that a borate (B1201080) ester of the carboxylic acid is formed, which is more electrophilic and susceptible to nucleophilic attack by the amine.
Green Chemistry Approaches in Amide Synthesis (e.g., Ball Milling Techniques)
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of amide synthesis, green chemistry principles focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.
Ball milling, a mechanochemical technique, has emerged as a powerful green tool for organic synthesis. nih.gov Reactions are typically performed in the solid state or with minimal amounts of liquid (liquid-assisted grinding), often eliminating the need for bulk organic solvents. This technique has been successfully applied to the direct amidation of esters and carboxylic acids. The mechanical energy provided by the milling process can promote reactions that are slow or inefficient in solution.
For instance, the direct mechanochemical amidation of esters with amines can be achieved by ball milling with a substoichiometric amount of a base like potassium tert-butoxide, completely avoiding the use of a reaction solvent. researchgate.net Similarly, the direct condensation of carboxylic acids and amines to form amides has been demonstrated under solvent-free ball milling conditions, sometimes with thermal assistance. nih.gov These methods offer a more sustainable alternative to traditional solution-phase synthesis for the preparation of this compound.
Chemical Modifications and Derivatization Reactions of the this compound Core
The core structure of this compound possesses two primary reactive sites for further chemical modification: the secondary hydroxyl group and the N-H bond of the amide.
The hydroxyl group can undergo a variety of reactions typical of secondary alcohols. These include:
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding esters.
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.
Oxidation: Oxidation to the corresponding α-keto amide, N-(1-phenylethyl)-2-oxopropanamide, using a variety of oxidizing agents.
The amide N-H proton can be deprotonated with a strong base to form an amido-anion, which can then be reacted with electrophiles. N-alkylation or N-acylation can be achieved through this route. Furthermore, the amide bond itself can be cleaved under harsh acidic or basic conditions via hydrolysis to regenerate lactic acid and 1-phenylethylamine.
A notable derivatization strategy is the direct amination of the α-hydroxy amide. It has been shown that α-hydroxy amides can be directly converted to α-amino amides in a reaction mediated by titanium tetrachloride (TiCl4). This provides a pathway to introduce a nitrogen-containing substituent at the α-position. nih.gov
Derivatization is also a common technique in analytical chemistry to improve the detection and separation of molecules. For example, reagents containing the N-(1-phenylethyl) moiety have been used to derivatize biological thiols for analysis by liquid chromatography-mass spectrometry, highlighting the utility of this chemical scaffold in analytical applications. nih.gov
Determination of Absolute and Relative Configurations of Chiral Amides
The precise three-dimensional arrangement of substituents at a stereogenic center is known as the absolute configuration. Establishing this arrangement is a significant challenge that can be addressed through various analytical techniques. Relative configuration, on the other hand, describes the relationship between two or more chiral centers within the same molecule (e.g., cis/trans or syn/anti) or between different molecules.
X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional electron density map, from which the precise spatial arrangement of every atom in the molecule can be deduced, thereby establishing its absolute stereochemistry.
Spectroscopic methods provide powerful, non-destructive alternatives for stereoisomer differentiation. Among these, Circular Dichroism (CD) spectroscopy is particularly well-suited for distinguishing between enantiomers. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers, being non-superimposable mirror images, produce CD spectra that are exact mirror images of each other. These characteristic spectra, often showing positive or negative peaks known as Cotton effects, can be used to assign the absolute configuration, often by comparing the experimental spectrum to that of a known standard or to theoretical calculations.
Vibrational Circular Dichroism (VCD), an infrared-based analogue of CD, can also be employed to discriminate between mechanical stereoisomers and provide detailed conformational information in solution. For this compound, the S-isomers would be expected to show a Cotton effect opposite in sign to that of the R-isomers. The amplitude of the CD signal is directly proportional to the enantiomeric purity, making it a valuable tool for both qualitative and semi-quantitative analysis.
Quantitative Analysis of Enantiomeric and Diastereomeric Excess
Determining the purity of a stereoisomeric mixture, expressed as enantiomeric excess (ee) or diastereomeric excess (de), is fundamental in stereoselective synthesis and pharmaceutical analysis. Chromatographic and spectroscopic techniques are the primary methods for this quantitative analysis.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers and diastereomers due to its simplicity, effectiveness, and wide applicability. The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each stereoisomer, leading to different retention times.
The mechanism involves the formation of transient, diastereomeric complexes between the analyte stereoisomers and the chiral selector of the CSP. The difference in the stability of these complexes results in their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are among the most versatile and widely used for separating a broad range of chiral compounds.
For the analysis of this compound, a method utilizing a cellulose-based CSP could be developed. The mobile phase composition, flow rate, and column temperature would be optimized to achieve baseline separation of the four stereoisomers. Quantification is performed by integrating the peak areas of the corresponding signals in the chromatogram.
Table 1: Illustrative Chiral HPLC Method for Stereoisomer Separation
| Parameter | Condition |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® IB) |
| Dimensions | 250 mm x 4.6 mm I.D., 5 µm particle size |
| Mobile Phase | Acetonitrile / Water with 20 mM Ammonium Acetate |
| Flow Rate | 0.5 mL/min |
| Temperature | 35 °C |
| Detection | UV at 254 nm |
Gas chromatography (GC) with a chiral stationary phase is another powerful technique for the determination of the enantiomeric composition of volatile and semi-volatile compounds. The principle of separation, known as "chiral recognition," is similar to that in chiral HPLC, relying on the formation of transient diastereomeric complexes between the enantiomers and the CSP.
Cyclodextrin (B1172386) derivatives are commonly used as chiral selectors in GC stationary phases. These cyclic oligosaccharides have a chiral cavity that can include guest molecules, and interactions with the hydroxyl groups on the rim of the cyclodextrin lead to enantioselective separation. For the analysis of this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. The resulting derivatives can then be separated on a CSP like a permethylated beta-cyclodextrin (B164692) column.
Table 2: Representative Chiral GC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Permethylated β-cyclodextrin stationary phase |
| Dimensions | 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial temp 100°C, ramp at 5°C/min to 220°C |
| Injector Temp | 250 °C |
| Detector | Flame Ionization Detector (FID) at 250 °C |
Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to differentiate and quantify enantiomers through the use of chiral solvating agents (CSAs). In a standard NMR experiment, enantiomers are indistinguishable because they have identical magnetic properties. However, when a CSA is added to a solution of a racemic analyte, it forms non-covalent, rapidly exchanging diastereomeric complexes with each enantiomer.
These diastereomeric complexes exist in different magnetic environments, resulting in separate, distinguishable signals in the NMR spectrum (e.g., ¹H or ¹³C) for each enantiomer. The enantiomeric excess can then be determined directly by integrating the corresponding signals. This method is advantageous as it does not require a chromatographic separation and can be performed quickly in an NMR tube. A variety of CSAs are available, including those based on BINOL derivatives or chiral acids, which can interact with the amide and hydroxyl groups of the target compound.
Table 3: NMR Analysis Using a Chiral Solvating Agent
| Parameter | Description |
|---|---|
| Technique | ¹H NMR Spectroscopy |
| Analyte | This compound |
| Chiral Solvating Agent (CSA) | (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BINOL-PO₂H) |
| Solvent | CDCl₃ or Benzene-d₆ |
| Observation | Splitting of specific proton signals (e.g., the methine proton of the phenylethyl group or the methyl group of the propanamide moiety) into two distinct sets of peaks, one for each enantiomer. |
| Quantification | Integration of the area of the separated signals to determine the enantiomeric ratio. |
Chromatographic and Crystallization-Based Stereoisomer Separation and Resolution Techniques
The separation of stereoisomers of this compound, which possesses two chiral centers, is a critical step for the isolation and characterization of its four possible stereoisomers: (2R, 1'R), (2S, 1'S), (2R, 1'S), and (2S, 1'R). These stereoisomers exist as two pairs of diastereomers. The resolution of these isomers is typically achieved through chromatographic and crystallization methods, leveraging the different physicochemical properties of the diastereomeric pairs.
Chromatographic Separation
Chromatographic techniques are powerful for the separation of stereoisomers. For compounds like this compound, the strategy often involves the separation of diastereomeric pairs on achiral stationary phases.
Normal-Phase High-Performance Liquid Chromatography (HPLC): Diastereomers, having different physical properties, can often be separated by standard chromatographic techniques. Normal-phase HPLC using a silica gel column is a common and effective method for the separation of diastereomeric amides. The separation is based on the differential interactions of the diastereomers with the polar stationary phase. The polarity of the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., isopropanol (B130326) or ethyl acetate), is optimized to achieve maximum resolution.
Column: A silica gel column is the standard choice for normal-phase separation of diastereomers.
Mobile Phase: A mixture of a non-polar alkane and a polar alcohol or ester is typically used. The optimal ratio is determined empirically to maximize the separation factor (α).
Detection: UV detection is suitable due to the presence of the phenyl group in the molecule.
The expected outcome of a successful chromatographic separation would be two distinct peaks, each corresponding to one pair of enantiomers (diastereomer 1 and diastereomer 2). The collection of these fractions would yield two diastereomerically pure mixtures.
Table 3.3.1: Illustrative Chromatographic Parameters for Diastereomer Separation
| Parameter | Typical Value/Condition |
| Stationary Phase | Silica Gel (5 µm particle size) |
| Column Dimensions | e.g., 250 mm x 10 mm (Preparative) |
| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | e.g., 5 mL/min |
| Detection | UV at 254 nm |
| Sample Load | Dependent on column dimensions |
Note: This table represents typical starting conditions for method development and is not based on specific experimental data for this compound.
Chiral High-Performance Liquid Chromatography (HPLC): For the separation of the enantiomeric pairs within each diastereomerically pure fraction, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for the resolution of a broad range of chiral compounds.
Crystallization-Based Resolution
Crystallization is a classical and often highly effective method for separating diastereomers on a larger scale. The principle relies on the different solubilities of the diastereomers in a given solvent system.
Fractional Crystallization: This technique involves dissolving the mixture of diastereomers in a suitable solvent at an elevated temperature to form a saturated solution. Upon cooling, the less soluble diastereomer will crystallize out first, leaving the more soluble diastereomer enriched in the mother liquor. The choice of solvent is critical and is determined experimentally by screening various solvents and solvent mixtures to find one that maximizes the solubility difference between the diastereomers.
The process can be repeated to improve the purity of the separated diastereomers. The efficiency of the separation is dependent on the solubility difference between the diastereomers and the crystallization conditions (e.g., cooling rate, agitation).
Table 3.3.2: General Parameters for Fractional Crystallization of Diastereomers
| Parameter | Description |
| Solvent Selection | Key to successful separation; solvents like ethanol, methanol, ethyl acetate, or mixtures with water are commonly tested. |
| Concentration | A nearly saturated solution at a higher temperature is typically prepared. |
| Cooling Profile | Slow and controlled cooling often leads to purer crystals. |
| Seeding | Introducing a small crystal of the desired diastereomer can induce crystallization. |
| Isolation | Filtration is used to separate the crystallized diastereomer from the mother liquor. |
Crystallization-Induced Diastereomer Transformation (CIDT): In some cases, if one of the chiral centers is prone to epimerization under certain conditions (e.g., in the presence of a base or acid), a dynamic resolution process can be employed. In CIDT, the more soluble diastereomer in solution can be converted into the less soluble one, which then crystallizes out. This allows for a theoretical yield of up to 100% for a single diastereomer.
The successful application of these techniques allows for the isolation of the individual stereoisomers of this compound, which is essential for the investigation of their distinct stereospecific properties.
Computational and Theoretical Chemistry of 2 Hydroxy N 1 Phenylethyl Propanamide
Quantum Chemical Analysis of Molecular Structure, Energetics, and Conformation
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and energetic properties of 2-hydroxy-N-(1-phenylethyl)propanamide. These calculations provide a detailed picture of the molecule's three-dimensional geometry, the stability of its different spatial arrangements (conformers), and the distribution of electrons within its structure.
The core of the molecule features a chiral center at the 1-phenylethyl group and a rigid amide plane. Rotation around the C(O)—N amide bond is highly restricted, leading to distinct Z and E rotamers (conformational isomers), which can be identified and their relative stabilities calculated. semanticscholar.orgresearchgate.net For related chiral tertiary amides, DFT calculations have been used to examine the conformational equilibria in solution, showing that the interconversion rate between rotamers is highly dependent on the nature of the substituents on the amide group. semanticscholar.orgresearchgate.net
Computational analysis provides the relative energies of these conformers, allowing for the prediction of the most stable, and thus most populated, structures under given conditions. This energetic information is vital for understanding how the molecule will present itself to a biological target.
Table 1: Representative DFT-Calculated Relative Energies for Rotamers of a Chiral Tertiary Amide This table presents illustrative data for related chiral amides to demonstrate the output of quantum chemical analysis, as specific data for this compound is not available.
| Rotamer | Relative Gibbs Free Energy (kcal/mol) in CDCl3 | Relative Gibbs Free Energy (kcal/mol) in DMSO-d6 | Population (%) in CDCl3 |
|---|---|---|---|
| Z-syn | 0.00 | 0.00 | 55 |
| E-syn | 0.45 | 0.21 | 30 |
| E-anti | 1.20 | 0.85 | 15 |
Data adapted from conformational studies of related N-[(S)-α-phenylethyl] derived amides. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions
While quantum chemical analyses provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual trajectory that reveals the molecule's flexibility, conformational landscape, and interactions with its environment, particularly with solvent molecules. researchgate.netosti.gov
For a molecule like this compound, MD simulations can map the accessible conformations by tracking key dihedral angles, revealing the transitions between different low-energy states. These simulations are crucial for understanding the conformational dynamics of bioactive peptides and other flexible molecules, suggesting that biological activity can be closely related to structural dynamics. fu-berlin.denih.gov
Furthermore, MD simulations are exceptionally powerful for studying solvent interactions. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can analyze the structure and dynamics of the solvation shell. osti.gov Key analyses include:
Radial Distribution Functions (RDFs): These describe the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute, revealing the organization of the solvent shell.
Hydrogen Bond Analysis: The formation, duration, and dynamics of hydrogen bonds between the molecule's hydroxyl or amide groups and surrounding water molecules can be quantified. researchgate.net Studies on chiral amides at air/water interfaces have used MD to quantify hydrogen bond formation between adjacent molecules, which drives self-assembly. researchgate.net
These simulations provide insight into how the solvent influences the conformational preferences of the molecule and mediates its interactions with other molecules, which is fundamental to its behavior in a biological milieu.
Molecular Docking Studies of Amide Derivatives with Specific Receptor Binding Sites
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to structure-based drug design and is widely applied to amide derivatives to understand their structure-activity relationships (SAR). nih.gov
Derivatives of this compound share structural motifs with potent analgesics, such as fentanyl analogs, which target opioid receptors. nih.gov Docking studies of these analogs into the µ-opioid receptor have provided detailed models of their binding modes. researchgate.net These studies typically reveal that:
The N-phenethyl group fits deep into a hydrophobic pocket of the receptor, often formed by transmembrane helices.
The protonated amine forms a critical salt bridge with a negatively charged amino acid residue, such as Aspartate (Asp) 149 in the µ-opioid receptor, anchoring the ligand in the binding site.
The N-phenylpropanamide portion projects into a different pocket, where it can form hydrogen bonds and other interactions with residues like Tyrosine (Tyr) 113 and Histidine (His) 262.
By comparing the docking scores and interaction patterns of different derivatives, researchers can rationalize why small structural changes lead to significant differences in binding affinity and biological activity. nih.govresearchgate.net This understanding is crucial for designing new derivatives with improved potency and selectivity.
Table 2: Illustrative Molecular Docking Results for a Fentanyl Analog at the µ-Opioid Receptor This table presents representative data for compounds structurally related to the N-phenylethyl propanamide scaffold to demonstrate the typical output of docking studies.
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Fentanyl Analog | -15.4 | Asp149 (TM-III) | Ionic / Salt Bridge |
| His297 (TM-VI) | Pi-Pi Stacking | ||
| Tyr148 (TM-III) | Hydrophobic | ||
| Trp318 (TM-VII) | Hydrophobic | ||
| Gln124 (EL-2) | Hydrogen Bond |
Data conceptualized from docking studies on fentanyl derivatives and the µ-opioid receptor. nih.gov
In Silico Prediction of Spectroscopic Properties (e.g., Terahertz Spectroscopy)
Computational methods can accurately predict various spectroscopic properties of molecules, providing a means to interpret experimental spectra and assign spectral features to specific molecular motions. DFT calculations are commonly used to compute vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. cardiff.ac.uk
For amide-containing molecules, these calculations can distinguish the characteristic "amide bands":
Amide I (approx. 1600–1700 cm⁻¹): Primarily associated with the C=O stretching vibration. acs.org
Amide II (approx. 1510–1570 cm⁻¹): A combination of N-H in-plane bending and C-N stretching vibrations. acs.org
Amide III (approx. 1250–1350 cm⁻¹): A complex mix of C-N stretching and N-H bending. acs.org
The precise positions of these bands are sensitive to the molecular conformation and hydrogen bonding, making their computational prediction a valuable tool for structural analysis. researchgate.netnih.gov
Terahertz (THz) spectroscopy (approx. 3–100 cm⁻¹) probes low-frequency vibrations, such as large-amplitude conformational motions and intermolecular interactions (e.g., hydrogen-bond vibrations in a crystal lattice). Interpreting THz spectra is challenging, and computational modeling is often essential for assigning the observed spectral features to specific vibrational modes. nih.gov Recent advancements combine quantum chemistry calculations with machine learning methods to screen large databases of organic molecules for their potential use in THz detection technologies, based on their predicted absorption and Raman scattering intensities. aps.orgarxiv.orgarxiv.org
Table 3: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for N-phenylpropanamide This table uses a closely related compound to illustrate the accuracy of in silico spectroscopic predictions.
| Vibrational Mode | Experimental IR Frequency (cm⁻¹) | Calculated IR Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Stretch | 3290 | 3497 | Amide A |
| C=O Stretch | 1668 | 1698 | Amide I |
| N-H Bend / C-N Stretch | 1545 | 1570 | Amide II |
| C-N Stretch / N-H Bend | 1260 | 1210 | Amide III |
Data adapted from computational studies on N-phenylpropanamide. researchgate.net
Structure-Based Design Principles for Amide-Containing Ligands
Structure-based design is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target to design effective ligands. nih.gov Amide-containing compounds like this compound are excellent candidates for this approach due to the versatile role of the amide group in molecular recognition.
Key principles in the design of amide-containing ligands include:
Hydrogen Bonding: The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). Structure-based design aims to position these groups to form optimal hydrogen bonds with amino acid residues in the receptor's binding site, such as with serine or asparagine, which significantly contributes to binding affinity. nih.gov
Rigidity and Conformational Control: The planarity of the amide bond reduces the number of rotatable bonds in a molecule, which can pre-organize the ligand into a conformation favorable for binding. This reduces the entropic penalty upon binding. acs.org
Hydrophobic and Aromatic Interactions: The phenyl rings in the N-(1-phenylethyl) group are critical for engaging in hydrophobic, pi-pi, or cation-pi interactions within nonpolar pockets of the receptor. nih.govacs.org Optimizing these interactions is a common strategy to enhance potency.
Chirality and Stereoselectivity: The presence of a chiral center is fundamentally important, as biological receptors are themselves chiral. nih.govresearchgate.net Enantiomers of a drug can have vastly different affinities and efficacies. researchgate.net Structure-based design must consider the correct stereochemistry to ensure optimal shape complementarity with the chiral binding site. pnas.orgnews-medical.net
Bioisosteric Replacement: When the metabolic instability of an amide bond is a concern, it can be replaced with a bioisostere—a different functional group with similar steric and electronic properties, such as a 1,2,3-triazole or an oxadiazole. nih.gov This strategy can improve pharmacokinetic properties while maintaining or enhancing binding affinity.
By integrating these principles with computational tools like molecular docking and MD simulations, medicinal chemists can iteratively modify a lead compound to optimize its interactions with the target, leading to the development of more potent and selective therapeutic agents. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Fentanyl |
| N-methylacetamide |
| N-phenylpropanamide |
| 1,2,3-triazole |
| Oxadiazole |
Structure Activity Relationship Sar and Mechanistic Investigations of Amide Derivatives at Biological Targets
Stereochemical Influences on Molecular Recognition and Ligand-Receptor Interactions (In Vitro)
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in the precise interactions between a ligand and its biological receptor. Even subtle changes in stereoconfiguration can lead to dramatic differences in binding affinity, efficacy, and selectivity, a phenomenon known as chiral recognition.
Research on complex amide derivatives demonstrates the profound impact of stereoisomerism. For instance, studies on the stereoisomers of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, a potent analgesic agent, revealed extreme differences in their biological activity. The molecule has three chiral centers, resulting in eight possible stereoisomers. In vitro opioid receptor binding assays showed that these isomers possess vastly different affinities and selectivities for the µ-opioid receptor. For example, the (3R,4S,2'S)-(+)-cis isomer was found to be approximately 13,100 times more potent than morphine, while its corresponding antipode was one of the least potent isomers. This highlights that a specific configuration at each chiral center is essential for optimal interaction with the receptor's binding pocket.
Further investigation into the enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides confirmed these findings. Binding data revealed that specific isomers had the highest affinity and selectivity for the µ-site, while others interacted differently with δ and κ receptors. One isomer acted as a potent µ agonist in the femtomolar range, while another behaved as a weak µ antagonist, demonstrating that stereochemistry can switch a molecule's functional activity from agonism to antagonism.
The thermodynamics of ligand-receptor binding are also heavily influenced by stereochemistry. Studies on fenoterol, a β2 adrenergic receptor agonist with two chiral centers, showed that different stereoisomers have distinct thermodynamic binding profiles. The binding of (S,x')-isomers was found to be almost entirely driven by enthalpy, suggesting strong, direct interactions like hydrogen bonds. In contrast, the binding of (R,x')-isomers was purely entropy-driven, indicating that their interaction is likely stabilized by the release of water molecules from the binding site. These differences suggest that stereoisomers can interact with different conformational states of the same receptor, leading to varied biological outcomes.
| Isomer Configuration | Relative Analgesic Potency (vs. Morphine) | Primary Receptor Interaction |
|---|---|---|
| (3R,4S,2'S)-(+)-cis-1b | 13,100x | Potent µ agonist |
| (3R,4S,2'R)-(-)-cis-1a | 2,990x | Potent µ agonist |
| Antipodes (e.g., 1c, 1d) | Least potent | Weak interaction |
Elucidation of Functional Group Contributions to Biological Target Affinity and Selectivity (In Vitro)
The specific functional groups within a molecule and their relative positions are fundamental to its affinity and selectivity for a biological target. SAR studies systematically alter these groups to map their contributions to the molecular interaction. For amide-containing compounds, key functional groups include the amide linkage itself, hydroxyl groups, and aromatic rings.
The amide group (–CO–N(R)–) is a critical pharmacophore in many biologically active molecules. Its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen) allows for robust interactions within receptor binding sites. The planarity of the amide bond also imposes conformational constraints on the molecule, which can be crucial for achieving the correct orientation for binding.
Hydroxyl (–OH) groups are also significant contributors to binding affinity. They can form strong hydrogen bonds with amino acid residues in the receptor. For example, in a series of 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl phthalimide (B116566) derivatives, the hydroxyl group on the propyl linker was shown to form hydrogen bonds with residues such as Arg208 and Leu326 in bovine serum albumin, stabilizing the ligand-protein complex.
Aromatic rings, such as the phenyl group in 2-hydroxy-N-(1-phenylethyl)propanamide, contribute to binding through various non-covalent interactions. These include hydrophobic interactions, π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan), and π-alkyl or π-cation interactions. The substitution pattern on the aromatic ring can further modulate binding. In studies of N‐[4‐(6‐hydroxy‐2‐naphthyl)phenyl]‐amide derivatives, the nature and position of substituents on the amide's phenyl ring significantly influenced their inhibitory activity against human DNA topoisomerase IIα.
| Functional Group | Potential Interactions | Impact on Binding |
|---|---|---|
| Amide (-CONH-) | Hydrogen bond donor/acceptor, dipolar interactions | Anchors ligand in binding site, provides structural rigidity |
| Hydroxyl (-OH) | Hydrogen bond donor/acceptor | Increases affinity through specific, strong interactions |
| Phenyl Ring | Hydrophobic interactions, π-π stacking, π-cation | Contributes to affinity and can influence selectivity |
| Alkyl Linker | van der Waals forces, conformational flexibility | Determines optimal positioning of other functional groups |
Enzymatic Modulation and Inhibition Mechanisms by Amide-Containing Compounds (In Vitro)
Amide-containing compounds are known to interact with a wide range of enzymes, often acting as inhibitors by interfering with their catalytic mechanisms. In vitro studies are essential for elucidating these mechanisms, which can range from reversible competition with the natural substrate to irreversible covalent modification of the enzyme.
One major target for amide-like molecules is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of endocannabinoids. The catalytic mechanism of FAAH involves a serine nucleophile (Ser241) attacking the carbonyl carbon of the amide substrate. Amide-containing inhibitors can mimic the substrate and interact with the catalytic triad. Some inhibitors, such as certain piperidine/piperazine ureas, act as irreversible inhibitors by acylating the catalytic serine, forming a stable covalent bond. In contrast, other classes, like α-ketoamides, have been developed as potent, reversible, and non-covalently bound inhibitors.
Amide derivatives have also been identified as inhibitors of other enzymes, such as malate (B86768) dehydrogenase (MDH), which is implicated in cancer cell metabolism. SAR studies on a series of N-phenyl-propanamide derivatives revealed that substitutions on the amide phenyl ring were critical for inhibitory activity against MDH1 and MDH2 isoforms. For example, placing an electron-donating group at the meta position resulted in moderate inhibitory activity, whereas electron-withdrawing groups led to a loss of activity, indicating that electronic properties are key to the interaction.
Kinetic studies can reveal the specific type of inhibition. For instance, an analysis of tacrine-quinoline hybrids as cholinesterase inhibitors demonstrated a mixed-type inhibition mechanism. This suggests that the compounds bind to both the free enzyme and the enzyme-substrate complex, indicating interaction with both the catalytic active site and an allosteric site (the peripheral anionic site), consistent with a dual-binding mode. Similarly, certain amide-linked sulfonamides have shown competitive reversible inhibition of carbonic anhydrases, where the inhibitor directly competes with the substrate for the active site.
| Enzyme Target | Amide Inhibitor Class | Mechanism of Inhibition | Reference |
|---|---|---|---|
| Fatty Acid Amide Hydrolase (FAAH) | Piperidine Ureas | Irreversible (Covalent Acylation) | |
| Fatty Acid Amide Hydrolase (FAAH) | α-Ketoamides | Reversible (Non-covalent) | |
| Malate Dehydrogenase (MDH) | N-phenyl-propanamides | Inhibition (SAR dependent) | |
| Acetylcholinesterase (AChE) | Tacrine-Quinoline Hybrids | Mixed-type Reversible | |
| Carbonic Anhydrase (CA) | Amide-linked Sulfonamides | Competitive Reversible |
In Vitro Studies on Antioxidant Properties of Related Amide Structures
Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging reactive oxygen species (ROS). Various in vitro assays are used to screen and characterize the antioxidant potential of chemical structures, including amide derivatives. These assays typically measure the ability of a compound to quench stable free radicals or reduce oxidized metal ions.
Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay. The DPPH assay uses a stable free radical that is purple in solution; when reduced by an antioxidant, its color fades, and the change in absorbance can be measured spectrophotometrically. The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Studies on indole-3-propanamide derivatives have demonstrated their potential as antioxidants. A series of novel N-H and N-substituted indole-3-propanamides were evaluated for their ability to inhibit superoxide (B77818) anion formation and lipid peroxidation. Several of the synthesized compounds significantly inhibited superoxide radicals, with some showing inhibition in the range of 94-100%. The N-H indole-3-propanamide derivatives also showed strong inhibitory effects on lipid peroxidation.
The structural features that confer antioxidant activity often include phenolic hydroxyl groups and other moieties capable of donating a hydrogen atom or an electron to a free radical. In a study of extracts from Torreya grandis seed coats, a newly identified compound, 2-hydroxy-2-(4-hydroxyphenylethyl) malonic acid, exhibited strong ABTS, DPPH, and hydroxyl radical-scavenging activity. The presence of the 4-hydroxyphenyl group is likely a key contributor to this activity. While the core structure of this compound lacks a phenolic hydroxyl, the presence of the secondary alcohol and the amide group may still contribute to some level of antioxidant potential, though likely less potent than phenolic compounds. The antioxidant activity of related amide structures often correlates with their total phenolic content, indicating that phenolic groups are a primary driver of this property.
| Assay | Principle | Measurement |
|---|---|---|
| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. | Decrease in absorbance at ~517 nm. Results often as IC50. |
| ABTS Radical Scavenging | Measures the ability of a compound to scavenge the pre-formed ABTS radical cation. | Decrease in absorbance at ~734 nm. |
| FRAP (Ferric Reducing Antioxidant Power) | Measures the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Increase in absorbance due to the formation of the blue Fe²⁺-TPTZ complex. |
| ORAC (Oxygen Radical Absorbance Capacity) | Measures the ability of a compound to protect a fluorescent probe from degradation by peroxyl radicals. | Measurement of fluorescence decay over time. |
Applications in Asymmetric Synthesis and Catalysis
Utilization as Chiral Auxiliaries in Stereoselective Organic Transformations
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product. While direct and extensive studies detailing the use of 2-hydroxy-N-(1-phenylethyl)propanamide as a chiral auxiliary are not prevalent in the reviewed literature, its structural components are found in well-established chiral auxiliaries. The underlying principles of these related systems offer a strong basis for its potential utility.
The core structure of this compound combines a chiral α-hydroxy acid derivative and a chiral amine, both of which are common motifs in successful chiral auxiliaries. For instance, derivatives of α-phenylethylamine are widely employed as chiral auxiliaries in various asymmetric transformations, including the synthesis of β-amino acids. In one such protocol, N,N-bis[(R)-α-phenylethyl]prop-2-enamide undergoes a 1,4-addition of (S)-α-phenylethylamine, followed by a highly diastereoselective alkylation to produce α-substituted-β-amino acids. nih.gov This demonstrates the powerful stereodirecting effect of the α-phenylethyl group.
Furthermore, the propanamide fragment is reminiscent of the acyl group commonly attached to oxazolidinone chiral auxiliaries, famously known as Evans auxiliaries. These auxiliaries are highly effective in directing stereoselective aldol (B89426) reactions and alkylations. harvard.edu The stereochemical outcome of these reactions is often dictated by the formation of a rigid chelated intermediate involving a metal ion and the carbonyl groups of the auxiliary.
The hydroxyl group in this compound could also play a crucial role in chelation control, potentially leading to high levels of diastereoselectivity in reactions such as aldol additions or alkylations of the corresponding enolate. The formation of a five- or six-membered chelate involving the hydroxyl oxygen, the amide oxygen, and a metal center could effectively shield one face of the molecule, directing the approach of an electrophile from the less hindered side.
A study on the diastereoselective α-alkoxylation of lactamide (B1674226) derivatives, which share the α-hydroxy amide motif, has shown that stereoselectivity can be achieved through the intramolecular formation of an oxonium ion. rsc.org While the observed diastereomeric ratios were modest in that specific system, it highlights the potential for the hydroxyl group to influence the stereochemical course of a reaction.
To illustrate the potential effectiveness of propanamide-based chiral auxiliaries, the following table summarizes the results from a study on the diastereoselective alkylation of a propanamide derived from bis[(R)-α-phenylethyl]amine for the synthesis of (S)-α-benzyl-β-alanine. nih.gov
| Step | Reaction | Diastereoselectivity | Yield |
|---|---|---|---|
| 1 | 1,4-Addition of (S)-α-phenylethylamine to N,N-bis[(R)-α-phenylethyl]prop-2-enamide | Not reported | Good |
| 2 | Alkylation of the resulting propanamide with benzyl (B1604629) bromide | High | Good |
| 3 | Hydrogenolysis and Hydrolysis | Final product: (S)-α-benzyl-β-alanine | Good |
This example underscores the potential of the N-(1-phenylethyl)propanamide framework to serve as an effective chiral auxiliary for the stereoselective synthesis of valuable organic molecules.
Design and Development of Chiral Ligands Based on N-(1-phenylethyl)propanamide Derivatives
Chiral ligands are essential components of asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate a large quantity of an enantiomerically enriched product. The design of effective chiral ligands often involves the incorporation of rigid backbones, stereogenic centers, and heteroatoms capable of coordinating to a metal center. Derivatives of 1-phenylethylamine (B125046) (α-PEA) are frequently used as chiral building blocks in the synthesis of a wide variety of chiral ligands. mdpi.com
While specific ligands derived directly from this compound are not extensively documented, its structure provides a versatile scaffold for the design of novel P,N- and N,O-type ligands. The amide nitrogen and the hydroxyl oxygen could serve as coordination sites for a metal. Furthermore, the phenyl group on the phenylethyl moiety or the methyl group from the lactate (B86563) unit could be functionalized to introduce other coordinating groups, such as a phosphine (B1218219).
The synthesis of chiral phosphine ligands is a major area of research in asymmetric catalysis. nih.govresearchgate.net A common strategy involves the reaction of a chiral amine with a phosphine-containing moiety. For example, chiral aminophosphine (B1255530) ligands can be synthesized through the nucleophilic ring-opening of sulfamidates derived from optically pure amino alcohols. scholaris.ca A hypothetical route to a P,N-ligand based on our target compound could involve the conversion of the hydroxyl group to a leaving group, followed by substitution with a diarylphosphine.
The following table presents examples of different classes of chiral ligands derived from α-phenylethylamine and their applications in asymmetric catalysis, illustrating the potential for developing new ligands from the N-(1-phenylethyl)propanamide scaffold.
| Ligand Type | Example Application | Metal | Enantioselectivity (ee) |
|---|---|---|---|
| Phosphoramidite | Enantioselective Arylation | Copper | Up to 90% |
| Phosphine-Phosphoramidite | Asymmetric Hydrogenation | Iridium | Up to 94% |
| Aminonaphthol | Enantioselective Phenyl Transfer | Zinc | Good |
Data sourced from a review on the applications of enantiomeric 1-phenylethylamine. mdpi.com
The development of such ligands would allow for the exploration of their efficacy in a range of metal-catalyzed reactions, including hydrogenation, C-C bond formation, and allylic substitution. The modular nature of the this compound structure would permit fine-tuning of the steric and electronic properties of the resulting ligands to optimize their performance in specific catalytic transformations.
Exploration in Organocatalytic Systems
Organocatalysis refers to the use of small organic molecules to catalyze chemical reactions. A significant area within organocatalysis involves the use of chiral molecules that can promote reactions through non-covalent interactions, such as hydrogen bonding. Chiral amides and compounds bearing hydroxyl groups are known to be effective hydrogen-bond donors, activating electrophiles and controlling the stereochemical outcome of reactions.
The this compound molecule possesses both an amide N-H proton and a hydroxyl proton, making it a potential candidate for a bifunctional hydrogen-bonding organocatalyst. The amide and hydroxyl groups could act in concert to activate a substrate, for example, a nitroalkene in a Michael addition or an aldehyde in an aldol reaction, while the chiral backbone induces enantioselectivity.
Research has shown that chiral prolinamide derivatives can be efficient organocatalysts for direct asymmetric aldol reactions. researchgate.net For instance, (2S,4R)-4-hydroxy-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide has been successfully employed to catalyze the reaction between isatins and acetone. researchgate.net This highlights the potential of chiral amides with hydroxyl groups to function as effective organocatalysts.
Furthermore, chiral squaramide derivatives are recognized as excellent hydrogen bond donor catalysts. researchgate.net These molecules feature a rigid squaric acid core with two amide functionalities. While structurally different from this compound, the principle of bifunctional hydrogen bonding is similar. The development of organocatalysts based on open-chain phosphorus amides has also been explored, demonstrating that acyclic structures can exhibit significant catalytic activity and selectivity. beilstein-journals.org
The following table summarizes different types of hydrogen-bonding organocatalysts and the asymmetric reactions they promote, providing a framework for the potential exploration of this compound in this context.
| Organocatalyst Type | Key Functional Groups | Example Reaction |
|---|---|---|
| Prolinamide Derivatives | Amide, Hydroxyl, Pyrrolidine | Asymmetric Aldol Reaction |
| Thioureas/Squaramides | (Thio)urea/Squaramide, Chiral Amine | Michael Addition, Friedel-Crafts Alkylation |
| Phosphorus Amides | Phosphoryl, Amide | Michael Addition |
The exploration of this compound and its derivatives as organocatalysts would involve screening their activity in various asymmetric reactions that are known to be promoted by hydrogen-bond donors. The modularity of its synthesis would allow for the preparation of a library of related compounds to optimize catalytic performance.
Future Research Trajectories and Emerging Methodologies for 2 Hydroxy N 1 Phenylethyl Propanamide
Development of Innovative Stereoselective Synthetic Pathways for Amide Scaffolds
The synthesis of specific stereoisomers of 2-hydroxy-N-(1-phenylethyl)propanamide is crucial, as different isomers can exhibit varied biological activities. Future research is focused on developing more efficient and highly selective synthetic routes for chiral amide scaffolds.
Multicomponent Reactions (MCRs): MCRs, such as the Passerini and Ugi reactions, are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. acs.orgwikipedia.org The Passerini reaction, for instance, directly synthesizes α-acyloxy amides from an isocyanide, an aldehyde or ketone, and a carboxylic acid, which can be precursors to α-hydroxy amides like the target compound. nih.govacs.orgresearchgate.net The Ugi reaction, involving an additional amine component, yields α-aminoacyl amide derivatives. acs.orgwikipedia.org Innovations in MCRs focus on expanding their scope, improving stereochemical control through chiral catalysts or auxiliaries, and adapting them for more diverse and complex amide structures. acs.orgacs.org
Asymmetric Catalysis: The development of novel chiral catalysts is a cornerstone of modern organic synthesis. For amide scaffolds, this includes:
Transition-Metal Catalysis: This approach utilizes chiral ligands in combination with transition metals to catalyze asymmetric reactions, such as C-H amination or cross-coupling reactions, to form the amide bond with high enantioselectivity. pnas.org
Organocatalysis: Chiral small organic molecules, such as cinchona alkaloids or proline derivatives, are used to catalyze stereoselective amide bond formation. pnas.org These methods avoid the use of potentially toxic or expensive metals. Asymmetric biomimetic transamination of α-keto amides using chiral organocatalysts represents a promising strategy for producing chiral amides. rsc.orgnih.gov
Biocatalysis: Enzymes offer unparalleled stereoselectivity and operate under mild, aqueous conditions, aligning with the principles of green chemistry. acs.org The use of enzymes like lipases for kinetic resolution or engineered ligases for direct amide bond formation is a growing area of interest for producing enantiopure amides. acs.org
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for forming chemical bonds. researchgate.net Its application to amide synthesis allows for the generation of radical intermediates under gentle conditions, enabling novel reaction pathways that are often complementary to traditional methods. researchgate.net
Table 1: Comparison of Innovative Synthetic Methodologies for Amide Scaffolds
| Methodology | Core Principle | Advantages | Key Research Directions |
|---|---|---|---|
| Multicomponent Reactions (e.g., Passerini, Ugi) | Combination of three or more reactants in a one-pot reaction to form a complex product. acs.orgnih.gov | High atom economy, operational simplicity, rapid generation of molecular diversity. acs.orgacs.org | Development of new catalytic and enantioselective variants; expansion to new component combinations. acs.org |
| Asymmetric Catalysis | Use of chiral catalysts (metal complexes, organocatalysts, or enzymes) to control stereochemistry. pnas.orgacs.org | High enantioselectivity, access to specific stereoisomers, potential for low catalyst loading. | Design of more efficient and robust catalysts; application of biocatalysis for greener synthesis. acs.org |
| Photoredox Catalysis | Use of visible light and a photocatalyst to initiate radical-based bond-forming reactions. researchgate.net | Mild reaction conditions, unique reactivity pathways, high functional group tolerance. researchgate.net | Exploring new photocatalytic systems and reaction types for amide synthesis. |
Advanced Computational Approaches for Predicting Molecular Interactions and Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, thereby guiding experimental research. For this compound and related amides, these approaches offer profound insights into their synthesis, structure, and function.
Mechanism Elucidation and Reaction Prediction: Density Functional Theory (DFT) calculations are extensively used to model reaction pathways and transition states for amide bond formation. acs.orgrsc.orgrsc.org This allows researchers to understand the detailed mechanisms of reactions like the Passerini and Ugi multicomponent reactions, predict their stereochemical outcomes, and identify rate-determining factors. researchgate.netresearchgate.net By simulating how different catalysts, solvents, and substrates influence reaction barriers and thermodynamics, computational models can accelerate the optimization of synthetic routes. acs.orgmdpi.com For example, DFT can explain the role of hydrogen bonding in the transition state of the Passerini reaction, guiding the choice of solvent to improve reaction rates. organic-chemistry.org
Predicting Molecular Properties and Conformation: Computational methods can accurately predict the three-dimensional structure and conformational preferences of amides. acs.org Understanding the stable conformations of this compound is critical, as the molecule's shape dictates its interactions with biological targets. Calculations can reveal key structural features, such as the planarity of the amide bond, the potential for intramolecular hydrogen bonding, and the energetic barriers to bond rotation. nih.gov These conformational insights are crucial for interpreting experimental data, such as NMR spectroscopy, and for designing molecules with specific shapes. acs.org
Molecular Docking and Binding Prediction: A primary application of computational chemistry in drug discovery is predicting how a molecule will bind to a biological target, such as a protein receptor or enzyme. Molecular docking simulations place a ligand (e.g., this compound) into the binding site of a protein and calculate a score that estimates the binding affinity. semanticscholar.orgnih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com This information is invaluable for prioritizing compounds for synthesis and biological testing and for designing derivatives with improved potency and selectivity. semanticscholar.org
Table 2: Key Computational Methods in Amide Research
| Computational Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms; calculating molecular properties (e.g., charges, energies). rsc.orgmdpi.com | Understanding transition states, predicting reaction outcomes, explaining catalyst and solvent effects. acs.orgresearchgate.net |
| Molecular Dynamics (MD) Simulation | Simulating the movement of a molecule and its environment over time. | Revealing conformational flexibility, solvent effects, and the dynamics of binding to a target. |
| Molecular Docking | Predicting the preferred orientation and binding affinity of a ligand to a macromolecular target. semanticscholar.org | Identifying potential biological targets, rationalizing structure-activity relationships, guiding lead optimization. nih.govmdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating physicochemical properties of molecules with their biological activity. | Building predictive models for activity, toxicity, and other properties to screen virtual libraries. |
Exploration of Novel Biological Targets for Amide-Containing Chemical Space
The amide bond is a cornerstone of peptide and protein structure, making amide-containing small molecules, known as peptidomimetics, a rich source of potential therapeutics. The chemical space occupied by compounds like this compound is being actively explored to identify novel biological targets and develop new medicines.
Targeting Protein-Protein Interactions (PPIs): Many disease processes are driven by aberrant interactions between proteins. Small molecules that can disrupt these PPIs are highly sought after but are notoriously difficult to design. The structural features of this compound, which mimic dipeptide segments, make it and similar scaffolds ideal starting points for developing PPI inhibitors. Future research will leverage high-throughput screening of amide-focused chemical libraries against specific PPI targets implicated in diseases like cancer and neurodegeneration.
Chemoproteomics and Activity-Based Protein Profiling (ABPP): These powerful technologies enable the unbiased identification of protein targets for small molecules directly in complex biological systems. In a chemoproteomics approach, an amide compound might be modified with a chemical handle to "fish" for its binding partners from a cell lysate. ABPP uses reactive probes that covalently bind to the active sites of specific enzyme families. Designing amide-based probes could help identify novel enzymes that are regulated by this class of compounds, uncovering new therapeutic opportunities.
G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of cell surface receptors that are the targets of a significant percentage of modern drugs. Certain classes of N-acyl amides have been identified as endogenous signaling molecules that activate GPCRs, such as cannabinoid receptors and sphingosine-1-phosphate receptors. wikipedia.orgnih.gov This suggests that synthetic amides could be designed to modulate these or other GPCRs with high specificity. The exploration of orphan GPCRs (receptors whose endogenous ligand is unknown) with libraries of amide compounds is a promising avenue for discovering entirely new signaling pathways and drug targets. nih.gov
Table 3: Emerging Strategies for Biological Target Identification of Amides
| Strategy | Description | Potential Outcome for Amide Scaffolds |
|---|---|---|
| Phenotypic Screening | Screening compounds for a desired effect in a cellular or whole-organism model without a preconceived target. | Discovery of amides with novel therapeutic effects, followed by target deconvolution to identify the mechanism of action. |
| Chemoproteomics | Using affinity-based probes derived from a bioactive compound to isolate and identify its protein binding partners. | Unbiased identification of direct protein targets for a given amide, revealing its molecular mechanism. |
| Fragment-Based Screening | Identifying low-molecular-weight fragments that bind weakly to a target, then growing or linking them to create a potent ligand. | Using simple amide fragments as building blocks to construct potent and selective modulators of challenging targets like PPIs. |
| Targeting Endogenous Signaling | Designing synthetic amides to mimic or antagonize the function of endogenous N-acyl amide signaling molecules. wikipedia.org | Development of novel modulators for receptors involved in pain, inflammation, and metabolic homeostasis. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Amide Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the analysis and prediction of complex chemical and biological data at an unprecedented scale. For research involving this compound, these technologies are poised to accelerate discovery from synthesis to biological application.
Predictive Synthesis and Reaction Optimization: ML models can be trained on vast datasets of chemical reactions to predict the outcome of unknown reactions. For amide synthesis, this means predicting the yield, stereoselectivity, or optimal conditions for a given coupling of a carboxylic acid and an amine. pnas.org These models can learn subtle patterns from molecular structures to suggest the best reagents, catalysts, and solvents, significantly reducing the experimental effort required for synthesis optimization. Graph neural networks, a type of AI architecture, are particularly adept at learning from molecular structures to predict DFT-level descriptors that correlate with reaction rates. digitellinc.comrsc.org
De Novo Molecular Design: Generative AI models can design entirely new molecules with desired properties. By learning from databases of known bioactive molecules and their targets, these models can generate novel amide structures that are predicted to be active against a specific biological target. This approach can explore a much larger chemical space than traditional methods and propose innovative molecular scaffolds that a human chemist might not have conceived.
Predicting Bioactivity and ADMET Properties: ML models are increasingly used to predict the biological activity of virtual compounds, as well as their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By training on data from thousands of biological assays, these models can screen virtual libraries of amides to prioritize those most likely to be potent, selective, and have drug-like properties. This in silico screening dramatically improves the efficiency of the drug discovery process, allowing researchers to focus their resources on the most promising candidates.
Table 4: Applications of AI and Machine Learning in Amide Research
| AI/ML Application | Description | Impact on Research |
|---|---|---|
| Reaction Outcome Prediction | Training models on reaction databases to predict the success or yield of a new transformation. pnas.org | Reduces the number of failed experiments and accelerates the discovery of optimal synthetic routes. |
| Retrosynthesis Planning | Using AI to devise a synthetic pathway for a target molecule by working backward from the product. | Suggests novel and efficient synthetic strategies for complex amides. |
| Generative Molecular Design | Employing deep learning models to create novel molecular structures with optimized properties. | Expands the accessible chemical space and designs molecules tailored for specific biological targets. |
| Property Prediction (QSAR/QSPR) | Building models that correlate molecular structure with biological activity, toxicity, or physical properties. digitellinc.comrsc.org | Enables rapid virtual screening of large compound libraries, prioritizing candidates for synthesis and testing. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
